molecular formula C11H20 B103828 1-Undecyne CAS No. 2243-98-3

1-Undecyne

Cat. No.: B103828
CAS No.: 2243-98-3
M. Wt: 152.28 g/mol
InChI Key: YVSFLVNWJIEJRV-UHFFFAOYSA-N
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Description

1-Undecyne is an organic compound with the molecular formula C₁₁H₂₀. It is a terminal alkyne, meaning it has a triple bond between the first and second carbon atoms in its carbon chain. This compound is also known as undec-1-yne. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.

Biochemical Analysis

Biochemical Properties

1-Undecyne plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that involve the addition of functional groups to the triple bond. For instance, this compound can be used as a substrate in enzymatic reactions catalyzed by cytochrome P450 enzymes, which introduce hydroxyl groups to the molecule, enhancing its reactivity and solubility .

Cellular Effects

This compound influences cellular processes by interacting with cell membranes and intracellular proteins. It has been observed to affect cell signaling pathways, particularly those involving lipid metabolism. The compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of genes involved in lipid synthesis and degradation . Additionally, this compound can alter cellular metabolism by inhibiting enzymes involved in fatty acid oxidation, leading to changes in energy production and storage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. For example, this compound has been shown to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis, by forming a stable complex with the enzyme . This inhibition results in decreased fatty acid production and altered lipid homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and oxygen. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of lipid metabolism and prolonged changes in gene expression . These effects are particularly evident in in vitro studies where cells are continuously exposed to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lipid metabolism and improve energy balance. At high doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects without toxicity. Beyond this range, adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as cytochrome P450 and acetyl-CoA carboxylase, influencing the synthesis and degradation of fatty acids . The compound can also affect metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and malonyl-CoA, which are critical for lipid biosynthesis and energy production.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transport proteins and lipid membranes. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets, where it exerts its biochemical effects .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum and lipid droplets within cells. This subcellular localization is facilitated by its hydrophobic nature and interactions with lipid-binding proteins. The compound’s activity is influenced by its localization, as it can readily interact with enzymes and other biomolecules involved in lipid metabolism in these compartments . Additionally, post-translational modifications, such as hydroxylation, can further direct this compound to specific cellular compartments, enhancing its functional specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Undecyne can be synthesized through several methods. One common method involves the reaction of sodium acetylide with 1-bromoalkanes in liquid ammonia. . The reaction proceeds as follows: [ \text{NaC≡CH} + \text{Br-(CH₂)₉-CH₃} \rightarrow \text{CH₃-(CH₂)₉-C≡CH} + \text{NaBr} ]

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Undecyne undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or ketones.

    Reduction: Hydrogenation of this compound can yield undecane.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Sodium amide (NaNH₂) in liquid ammonia is a typical reagent.

Major Products Formed

    Oxidation: Undecanoic acid or 1-undecanone.

    Reduction: Undecane.

    Substitution: Various substituted alkynes depending on the nucleophile used.

Scientific Research Applications

1-Undecyne is used in various scientific research applications, including:

Comparison with Similar Compounds

1-Undecyne can be compared with other terminal alkynes such as 1-decyne and 1-dodecyne. These compounds share similar chemical properties but differ in the length of their carbon chains. The uniqueness of this compound lies in its specific applications in organic synthesis and its role in the preparation of bioactive molecules.

List of Similar Compounds

  • 1-Decyne
  • 1-Dodecyne
  • 1-Octyne
  • 1-Heptyne

Properties

IUPAC Name

undec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSFLVNWJIEJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062288
Record name 1-Undecyne
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Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-98-3, 102681-76-5
Record name 1-Undecyne
Source CAS Common Chemistry
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Record name 1-Undecyne
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecyne
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Record name 1-Undecyne
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Record name 1-Undecyne
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Record name Undec-1-yne
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Record name 1-UNDECYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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